2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(piperidin-1-yl)ethanone

Description

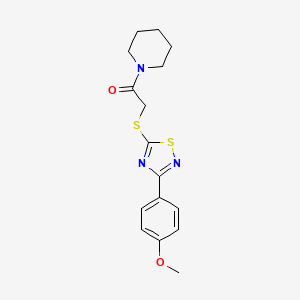

This compound features a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether linkage to a piperidin-1-yl ethanone moiety. The 1,2,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c1-21-13-7-5-12(6-8-13)15-17-16(23-18-15)22-11-14(20)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEXAHULIARVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

Formation of the Piperidine Moiety: The piperidine ring is usually introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of thiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A549 (lung cancer) : Exhibits substantial growth inhibition.

- MDA-MB-231 (breast cancer) : Similar cytotoxic effects observed.

The mechanism of action often involves the inhibition of key cellular pathways related to proliferation and survival, with studies suggesting interference with RNA and DNA synthesis without affecting protein synthesis .

Neuroprotective Effects : The compound has shown potential in reducing cognitive damage and improving neuropsychic behavior in animal models. This suggests its application in treating neurodegenerative disorders and depression through mechanisms such as monoamine oxidase A (MAO-A) inhibition.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of fungi and bacteria by disrupting cellular membranes . This property positions it as a candidate for developing new antimicrobial agents.

Agricultural Applications

The antifungal properties of this compound make it a potential candidate for agricultural applications. It can be utilized in developing fungicides that target specific fungal pathogens while minimizing harm to beneficial organisms.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiadiazole derivatives, 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(piperidin-1-yl)ethanone was tested against several cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

A series of behavioral tests on mice treated with the compound showed improved cognitive functions compared to control groups. These findings suggest that the compound may exert protective effects against neurotoxicity induced by various stressors, potentially leading to new therapeutic strategies for mental health disorders.

Mechanism of Action

The mechanism of action of 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the piperidine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Key Comparisons :

Analysis :

- Heterocycle Impact : The 1,2,4-thiadiazole in the target compound differs from triazole derivatives (e.g., 12a ) in electronic properties. Thiadiazoles are more electron-deficient, which may enhance electrophilic interactions in biological systems.

- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with fluorophenyl () or pyridinyl () groups in analogs. Methoxy groups improve lipophilicity but may reduce metabolic stability compared to electron-withdrawing substituents like fluorine.

Comparison with Analogous Syntheses :

- Tetrazole Derivatives (): Used chloroacetyl chloride and piperidine in acetonitrile, achieving yields >70% for similar ethanone derivatives.

- Triazole-Thiol Derivatives () : Employed sodium ethoxide and α-halogenated ketones, yielding 60–80% for antimicrobial-active compounds.

- Thiadiazole Derivatives (): Utilized hydrazonoyl chlorides and triethylamine, with yields >90% for thiadiazole-containing structures.

Key Insight : The target compound’s synthesis likely mirrors these methods, but the thiadiazole core may require harsher conditions (e.g., elevated temperatures) compared to triazoles or tetrazoles.

Antimicrobial Activity :

- highlights triazole-thiadiazole hybrids (e.g., 4a, 4f) with MIC values of 31.25 µg/mL against Pseudomonas aeruginosa. The piperidine and thiadiazole in the target compound may enhance Gram-negative activity due to improved membrane penetration .

- Tetrazole derivatives () showed moderate antiproliferative activity, suggesting that heterocycle choice significantly influences target specificity.

Enzyme Inhibition :

- The sulfonamide derivative in inhibited CARP-1/NEMO binding, a mechanism relevant in cancer therapy. The target compound’s thiadiazole-thioether structure could similarly disrupt protein-protein interactions .

Biological Activity

The compound 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound that incorporates a thiadiazole ring, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C17H14N2O2S2

- Molecular Weight : 342.43 g/mol

- Purity : Typically around 95%.

The compound acts primarily through the following mechanisms:

- Fungal Inhibition : It disrupts the membrane integrity of fungal cells, leading to their inhibition. This action is significant against various fungal pathogens.

- Monoamine Oxidase Inhibition : The compound has been suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially benefiting conditions like depression.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that certain derivatives demonstrate strong antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

In animal models, this compound has shown promise in reducing cognitive impairment and improving neuropsychic behavior. These effects suggest potential applications in treating neurodegenerative diseases and mood disorders.

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been documented, indicating that this compound might also play a role in reducing inflammation-related conditions .

Case Studies

- Antidepressant Activity : A study investigating the effects of thiadiazole derivatives on cognitive function found that these compounds could mitigate cognitive damage in mice models subjected to stressors. The observed increase in serotonin levels correlated with improved behavioral outcomes.

- Antimicrobial Screening : Various synthesized derivatives of 2-amino-1,3,4-thiadiazole were evaluated for their antimicrobial activity. The best results were noted for compounds with specific substitutions on the thiadiazole ring, which enhanced their efficacy against bacterial strains .

Data Table: Biological Activities of Thiadiazole Derivatives

Q & A

Q. What are the optimal synthetic routes for 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions. For example, thiol-containing intermediates (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiols) are reacted with chloroacetone derivatives in aqueous or alcoholic media under basic conditions. Reaction optimization includes adjusting pH, temperature (e.g., reflux in glacial acetic acid), and stoichiometry of reagents. Purification via crystallization from methanol or propan-2-ol/water mixtures is critical for high yields (73–82%) and purity .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on spectral and chromatographic methods:

- 1H NMR : Key signals include aromatic protons (δ 7.09–8.67 ppm) and alkyl/ether groups (e.g., methoxy at δ 3.55–3.85 ppm, piperidinyl protons at δ 3.76 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 453–467) align with calculated molecular weights .

- Elemental analysis : Matches between theoretical and experimental values for C, H, N, and S confirm purity (e.g., C: 52.97% calc. vs. 52.92% found) .

Q. What methodologies are used to evaluate its antimicrobial activity?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against strains like Pseudomonas aeruginosa (MIC range: 31.25–125 µg/mL) .

- Minimum Bactericidal Concentration (MBC) : Determined by subculturing MIC samples on agar plates. Substituent modifications (e.g., N-ethyl vs. N-methyl) significantly alter MBC values (e.g., 62.5 vs. 125 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Piperidinyl vs. morpholinyl substituents : Piperidinyl groups enhance lipophilicity, potentially improving membrane permeability .

- N-Alkyl chain length : Replacing N-methyl with N-ethyl reduces MBC by 50% (e.g., 62.5 µg/mL for ethyl derivatives) .

- Thiadiazole-thioether linkage : Critical for maintaining planar geometry, facilitating target binding .

Q. What computational approaches predict its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) is used to model binding to enzymes like Pseudomonas efflux pumps or bacterial dihydrofolate reductase. Key findings:

Q. How can contradictory activity data across studies be resolved?

Discrepancies in MIC/MBC values may arise from:

- Strain variability : Use standardized strains (e.g., ATCC 27853 for P. aeruginosa) and growth media (e.g., Mueller-Hinton broth) .

- Solubility differences : Pre-solubilize compounds in DMSO (<1% v/v) to avoid precipitation .

- Assay reproducibility : Include positive controls (e.g., ciprofloxacin) and triplicate measurements .

Q. What challenges exist in improving solubility and formulation for in vivo studies?

- Salt formation : Inorganic salts (Na+, K+) or organic bases (piperidine, morpholine) enhance aqueous solubility .

- Co-solvents : Use PEG-400 or cyclodextrins for parenteral formulations.

- Crystallinity : Recrystallization from methanol/water mixtures improves stability but may reduce bioavailability .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Variable substituents : Systematically alter the N-alkyl chain, aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl), and thioether linkages .

- Biological assays : Prioritize high-throughput MIC screening followed by time-kill kinetics for hit compounds .

- Computational validation : Combine docking with molecular dynamics simulations to assess binding stability .

Q. What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.